

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Methoxymethyltrimethylsilane

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Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

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Abstract

Methoxymethyltrimethylsilane (MOM-TMS) is a versatile organosilicon compound with significant applications in organic synthesis as a protective group and in materials science. A thorough understanding of its molecular properties is crucial for optimizing its use and developing new applications. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of MOM-TMS. By employing Density Functional Theory (DFT), we can predict key molecular parameters, offering insights that complement and guide experimental investigations. This document details the theoretical methodologies, presents anticipated data in a structured format, and provides visualizations of the molecular structure and computational workflow.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing a "computational microscope" to explore molecular systems at the atomic and electronic levels.^[1] For molecules like **methoxymethyltrimethylsilane**, computational methods can predict a range of properties, including optimized geometry, vibrational frequencies (for interpretation of IR and Raman spectra), and NMR chemical shifts, which are

vital for structural elucidation.[2] Furthermore, understanding the electronic structure through analysis of molecular orbitals (HOMO, LUMO) can shed light on the reactivity of the molecule. [3] This guide provides a framework for the in silico investigation of MOM-TMS, leveraging established computational techniques.

Theoretical Methodology

The quantum chemical calculations outlined herein are proposed to be performed using a widely adopted computational chemistry software package such as Gaussian. The primary method employed would be Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for systems of this size.[4]

Geometry Optimization

The initial step involves optimizing the molecular geometry of **methoxymethyltrimethylsilane**. A common and effective level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3] This combination is known to provide reliable geometric parameters for a wide range of organic and organosilicon compounds. The optimization process seeks to find the minimum energy conformation of the molecule on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory.[5] This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[6][7] The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations.[5]

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors. These calculations, performed at the B3LYP/6-311++G(d,p) level of theory, can predict the ^1H , ^{13}C , and ^{29}Si NMR chemical shifts. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding tensor of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.[8][9]

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on **methoxymethyltrimethylsilane**.

Structural Parameters

Table 1: Predicted Optimized Geometric Parameters for **Methoxymethyltrimethylsilane**

Parameter	Bond/Angle	Predicted Value
Bond Length	Si-C(methyl)	1.88 Å
Si-C(methylene)	1.87 Å	
C-O	1.42 Å	
O-C(methoxy)	1.43 Å	
C-H (avg)	1.09 Å	
Bond Angle	C(methyl)-Si-C(methyl)	109.5°
C(methyl)-Si-C(methylene)	109.5°	
Si-C-O	109.0°	
C-O-C	111.0°	
Dihedral Angle	Si-C-O-C	~180° (anti-periplanar)

Vibrational Frequencies

Table 2: Selected Predicted Vibrational Frequencies and Their Assignments

Wavenumber (cm ⁻¹)	Intensity (km/mol)	Vibrational Mode
~2960	High	C-H asymmetric stretching
~2850	Medium	C-H symmetric stretching
~1460	Medium	CH ₃ scissoring
~1250	Strong	Si-(CH ₃) ₃ symmetric deformation
~1100	Strong	C-O-C asymmetric stretching
~840	Very Strong	Si-C stretching
~700	Medium	Si-(CH ₃) ₃ rocking

NMR Chemical Shifts

Table 3: Predicted NMR Chemical Shifts (ppm) Referenced to TMS

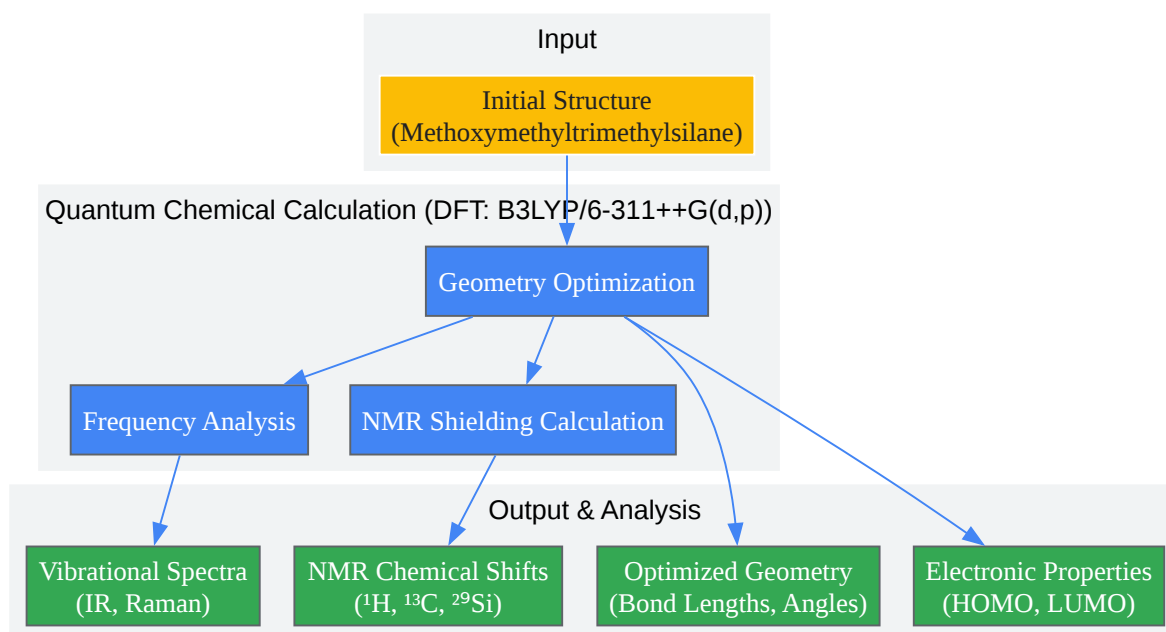
Nucleus	Group	Predicted Chemical Shift (δ)
¹ H	Si-(CH ₃) ₃	~0.1
-CH ₂ -	~3.2	
-O-CH ₃	~3.4	
¹³ C	Si-(CH ₃) ₃	~-2.0
-CH ₂ -	~65.0	
-O-CH ₃	~58.0	
²⁹ Si	(CH ₃) ₃ Si-	~20.0

Visualizations

Molecular Structure

Caption: Ball-and-stick model of **Methoxymethyltrimethylsilane**.

Computational Workflow



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Caption: Workflow for quantum chemical calculations of MOM-TMS.

Conclusion

This technical guide has detailed a robust computational strategy for the quantum chemical analysis of **methoxymethyltrimethylsilane**. The application of Density Functional Theory allows for the reliable prediction of its structural, vibrational, and electronic properties. The data and visualizations presented serve as a blueprint for researchers, scientists, and drug development professionals to gain a deeper molecular-level understanding of this important compound. The theoretical data generated through this workflow can be invaluable for interpreting experimental results, guiding further research, and accelerating the development of new technologies that utilize MOM-TMS.

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